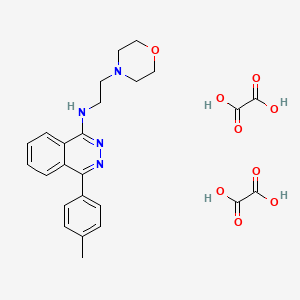
N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazine core, a morpholinoethyl side chain, and a p-tolyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate typically involves multiple steps:
Formation of the Phthalazine Core: The initial step often involves the cyclization of appropriate precursors to form the phthalazine ring.
Introduction of the p-Tolyl Group: This step usually involves a substitution reaction where a p-tolyl group is introduced to the phthalazine core.
Attachment of the Morpholinoethyl Side Chain: The morpholinoethyl group is then attached through a nucleophilic substitution reaction.
Formation of the Dioxalate Salt: Finally, the compound is converted into its dioxalate salt form through a reaction with oxalic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phthalazine ring or the morpholinoethyl side chain, potentially yielding various reduced derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the phthalazine core and the p-tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group may yield p-toluic acid, while reduction of the phthalazine ring could produce dihydrophthalazine derivatives.
科学研究应用
N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism by which N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate exerts its effects is complex and involves multiple pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
相似化合物的比较
Similar Compounds
N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine: The non-dioxalate form of the compound.
4-(p-tolyl)phthalazin-1-amine: Lacks the morpholinoethyl side chain.
N-(2-morpholinoethyl)phthalazin-1-amine: Lacks the p-tolyl group.
Uniqueness
N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the dioxalate salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
4-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)phthalazin-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O.2C2H2O4/c1-16-6-8-17(9-7-16)20-18-4-2-3-5-19(18)21(24-23-20)22-10-11-25-12-14-26-15-13-25;2*3-1(4)2(5)6/h2-9H,10-15H2,1H3,(H,22,24);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCNNDJKLZBUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCCN4CCOCC4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2708346.png)
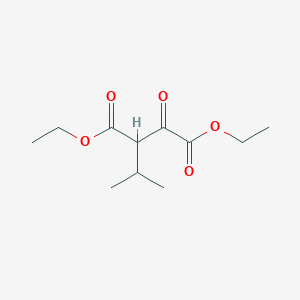
![ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate](/img/structure/B2708348.png)
![2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2708349.png)

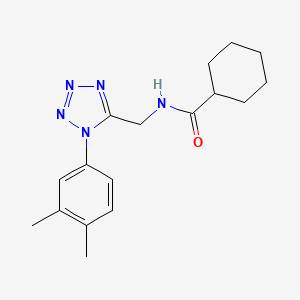
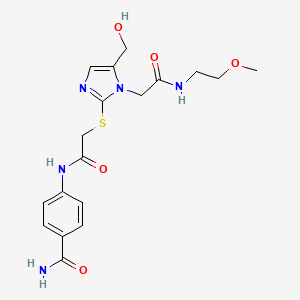
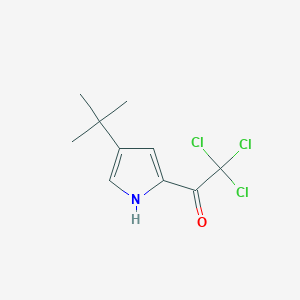
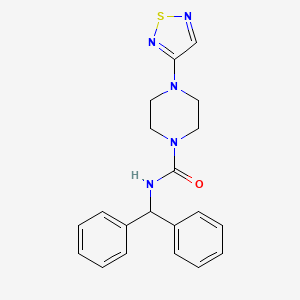
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2708361.png)
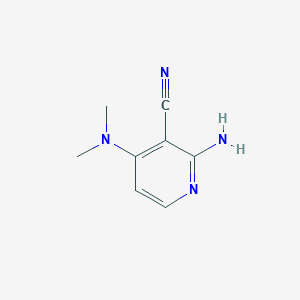
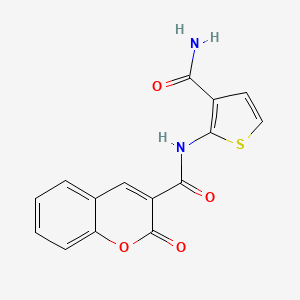
![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2708365.png)
![8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708366.png)
